
Albac
概要
説明
アルバックは、抗菌作用で知られる化合物です。主に獣医学において、家畜の成長促進と飼料効率の向上を目的として使用されます。 アルバックは、バシトラシン亜鉛を含み、これはバチルス・リケニフォルミスを、バシトラシンと炭酸カルシウムの微生物学的生産に適した培地で培養することにより得られる発酵産物の亜鉛塩です .
製造方法
合成経路と反応条件: アルバックの製造には、バチルス・リケニフォルミスの発酵が含まれます。バクテリアは、バシトラシンの生産をサポートする培地で培養されます。 発酵産物はその後、亜鉛塩で処理されてバシトラシン亜鉛を形成します .
工業生産方法: 工業的な設定では、アルバックの生産には大規模な発酵プロセスが含まれます。発酵ブロスを収穫し、バシトラシンを抽出して精製します。精製されたバシトラシンはその後、亜鉛塩と反応させてバシトラシン亜鉛を生成します。 この製品はその後、動物飼料用顆粒プレミックスに配合されます .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Albac involves the fermentation of Bacillus licheniformis. The bacteria are cultured in a medium that supports the production of bacitracin. The fermentation product is then treated with zinc salts to form zinc bacitracin .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fermentation broth is harvested, and the bacitracin is extracted and purified. The purified bacitracin is then reacted with zinc salts to produce zinc bacitracin. This product is then formulated into a granular premix for use in animal feeds .
化学反応の分析
反応の種類: バシトラシン亜鉛を含むアルバックは、主に亜鉛イオンとの錯体形成反応を起こします。 通常の条件下では、著しい酸化、還元、または置換反応は起こりません .
一般的な試薬と条件: アルバックの製造に関与する主な試薬は亜鉛塩であり、バシトラシンと反応してバシトラシン亜鉛を形成します。 反応条件は通常、最適な収率と純度を確保するために、pHと温度を制御します .
生成される主要な生成物: バシトラシンと亜鉛塩の反応から生成される主な生成物はバシトラシン亜鉛であり、これはアルバックの有効成分です .
科学研究の用途
アルバックは、獣医学と畜産の分野で特に、科学研究でいくつかの用途があります。それは、次のようなために使用されます。
科学的研究の応用
Growth Promotion and Feed Efficiency
Albac is extensively used in animal husbandry as a feed additive. Its primary function is to promote growth and improve feed conversion ratios in livestock. The compound works by inhibiting the growth of certain Gram-positive bacteria that can cause infections in animals, thereby allowing for better nutrient absorption and overall health improvement.
Antibacterial Research
This compound has been the subject of numerous studies focusing on its antibacterial efficacy. Research indicates that it is particularly effective against Gram-positive bacteria, making it a valuable tool in both veterinary and clinical settings. Studies have shown that this compound can significantly reduce bacterial load in infected animals, supporting its use as a therapeutic agent.
Potential Non-Antibacterial Uses
Recent investigations have explored this compound's potential beyond its antibacterial properties. Preliminary studies suggest possible applications in wound healing and tissue regeneration. For instance, research indicates that zinc bacitracin may promote cellular proliferation and migration, which are critical processes in wound healing. However, these applications are still largely in the pre-clinical stage and require further investigation to establish efficacy and safety.
Case Study 1: Growth Promotion in Swine
A study conducted on swine demonstrated that the inclusion of this compound in feed resulted in a statistically significant increase in weight gain compared to control groups without the additive. The study monitored growth rates over several weeks, concluding that this compound effectively enhances growth performance in livestock.
Case Study 2: Wound Healing Properties
In a controlled laboratory setting, researchers applied zinc bacitracin to wound models to assess its impact on healing rates. Results indicated accelerated healing times and improved tissue regeneration compared to untreated controls. This study highlights the potential for this compound as a therapeutic agent beyond its traditional applications.
Comparative Analysis of Antibiotics
The following table summarizes key comparative features of this compound with other antibiotics:
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Inhibits cell wall synthesis | Formulated as zinc bacitracin; used in livestock |
Bacitracin | Inhibits cell wall synthesis | Parent compound; used topically in humans |
Polymyxin B | Disrupts bacterial cell membrane | Effective against Gram-negative bacteria |
Tylosin | Inhibits protein synthesis | Different structure; used for respiratory diseases |
作用機序
アルバックの作用機序には、細菌細胞壁合成の阻害が含まれます。バシトラシン亜鉛は、細菌細胞壁前駆体に結合し、細胞壁への組み込みを阻止します。 これにより、細胞壁合成が阻害され、最終的に細菌細胞が死滅します . バシトラシン亜鉛の分子標的は、ペプチドグリカン合成に関与する脂質キャリアです .
類似化合物との比較
類似化合物:
- バシトラシン:バシトラシン亜鉛の親化合物であり、ヒトの医学では局所適用に使用されます。
- ポリミキシンB:獣医学で使用される別の抗生物質ですが、作用機序が異なります。
- タイロシン:獣医学で類似の目的で使用される抗生物質ですが、化学構造と作用機序が異なります。
ユニークさ: アルバックは、バシトラシン亜鉛として配合されていることでユニークであり、これは動物飼料における安定性と有効性を高めます。 他の抗生物質とは異なり、バシトラシン亜鉛は腸管で吸収されず、抗生物質耐性発達のリスクを軽減します .
生物活性
Albac, which contains zinc bacitracin, is a natural peptide antibiotic derived from the bacterium Bacillus subtilis. It is primarily used in veterinary medicine for its growth-promoting effects and its ability to control bacterial diseases in livestock. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Bacitracin operates by inhibiting bacterial cell wall synthesis. It binds to the lipid carrier that transports peptidoglycan precursors across the cytoplasmic membrane, preventing the formation of the cell wall. This mechanism is particularly effective against Gram-positive bacteria, making it a valuable agent in veterinary applications.
Pharmacological Activities
-
Antimicrobial Effects :
- This compound exhibits significant activity against various pathogens, including Clostridium perfringens, which is known to cause enteric diseases in swine. Studies have shown that this compound has low minimum inhibitory concentration (MIC) values against these bacteria, indicating strong antimicrobial properties .
- Growth Promotion :
- Immunomodulatory Effects :
Table 1: Summary of Key Studies on this compound's Biological Activity
Notable Research Outcomes
- A study demonstrated that bacitracin can synergistically enhance the effectiveness of other antibiotics against resistant strains of bacteria like Staphylococcus aureus, reducing methicillin resistance significantly .
- In a controlled trial with swine, the administration of this compound not only improved growth rates but also reduced the severity of enteric diseases in piglets born to treated sows .
特性
IUPAC Name |
4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOBVJFKSQBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O16SZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-87-4 (Parent) | |
Record name | Bacitracin zinc [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1488.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
Record name | Bacillus subtilis | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
26-29 lb/cu ft | |
Record name | Bacillus subtilis | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dry off-white to tan solid | |
CAS No. |
1405-89-6, 68038-70-0 | |
Record name | Bacitracin zinc [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacillus subtilis | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bacillus subtilis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bacillus subtilis | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bacitracin zinc exert its antibacterial effect?
A1: Bacitracin zinc is a polypeptide antibiotic that disrupts bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate. [] C55-isoprenyl pyrophosphate is a crucial lipid carrier molecule involved in transporting peptidoglycan building blocks. By inhibiting this process, bacitracin zinc prevents the formation of new peptidoglycan, ultimately leading to bacterial cell lysis.
Q2: What is the specific target of bacitracin zinc?
A2: Bacitracin zinc binds to C55-isoprenyl pyrophosphate, preventing its dephosphorylation, which is essential for the molecule's role in peptidoglycan synthesis. []
Q3: What is the molecular formula and weight of bacitracin zinc?
A3: While the exact molecular formula and weight of bacitracin zinc can vary slightly depending on the specific composition of the mixture, matrix-assisted laser desorption ionization-tandem time-of-flight mass spectrometry (MALDI-(TOF/TOF) MS) studies have been used to characterize the compound and determine its sequence coverage. [] For a detailed analysis of bacitracin A, a major component of bacitracin zinc, refer to the cited study.
Q4: What spectroscopic techniques are useful for characterizing bacitracin zinc?
A4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups and electronic transitions present in bacitracin zinc, respectively. [] MALDI-(TOF/TOF) MS is also a valuable tool for sequencing and structural characterization of this polypeptide pharmaceutical. []
Q5: In what kind of formulations is bacitracin zinc typically found?
A5: Bacitracin zinc is commonly incorporated into ointments, creams, and sprays for topical application. [, , , ] Researchers have also explored its incorporation into other delivery systems, such as PLA composites, liposomes, and niosomes, to enhance its stability and delivery properties. [, , ]
Q6: How stable is bacitracin zinc in different formulations?
A6: The stability of bacitracin zinc can vary depending on the formulation and storage conditions. Studies on bacitracin zinc-loaded PLA composites suggest a shelf life of approximately 125 days. [] Niosomal formulations of bacitracin zinc have demonstrated better stability compared to liposomes. [, ]
Q7: How does the formulation of bacitracin zinc affect its release kinetics?
A7: The release kinetics of bacitracin zinc is influenced by the formulation. For example, PLA composites exhibited a sustained release profile following a zero-order release kinetics pattern. [] Niosomes and liposomes have also been investigated for their potential to modulate the delivery of bacitracin zinc. [, ]
Q8: What challenges are associated with the topical delivery of bacitracin zinc?
A8: Enhancing the penetration capacity of bacitracin zinc through the skin barrier is a common challenge for topical delivery. [, , ] Researchers have explored various strategies, including microemulsions and nanoparticle-based systems, to improve its permeation and efficacy. []
Q9: What types of bacteria are typically susceptible to bacitracin zinc?
A9: Bacitracin zinc demonstrates broad-spectrum activity against gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. [] It is also effective against some gram-negative organisms, though resistance has been observed in species such as Serratia marcescens, Morganella morganii, and Proteus mirabilis. []
Q10: Has resistance to bacitracin zinc been observed?
A10: While bacitracin zinc remains effective against many bacterial strains, some level of resistance has been reported. [, ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact.
Q11: What are some alternatives to bacitracin zinc for the treatment of bacterial infections?
A14: Alternative topical antimicrobial agents include neomycin sulfate, polymyxin B sulfate, silver sulfadiazine, and mupirocin. [, ] The choice of treatment should be made based on the specific type of infection, patient factors, and potential for resistance or allergies.
Q12: Are there any alternatives to bacitracin zinc in animal feed?
A16: Researchers are exploring various alternatives to antibiotics in animal feed, including probiotics, prebiotics, organic acids, and essential oils. [, ] These alternatives aim to promote gut health, modulate the immune system, and improve overall animal performance without relying on traditional antibiotics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。